molecular formula C18H23N3O4 B2771002 N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 569325-35-5

N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2771002
CAS RN: 569325-35-5
M. Wt: 345.399
InChI Key: YNEGYIXMWWPOAF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study reported the synthesis and antihypertensive activity of a series of compounds, including diazaspiro[4.5]decan derivatives, highlighting their potential as antihypertensive agents through alpha-adrenergic receptor blocking activity (Caroon et al., 1981).
  • Another research focused on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, demonstrating an environmentally friendly method for its production (Zhang, 2008).
  • The [3+2] cycloaddition of methylenelactams with nitrones was investigated, resulting in 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. This study sheds light on the chemical behavior and potential applications of similar compounds (Chiaroni et al., 2000).

Pharmacological Characterization

  • Pharmacological characterization of PF-04455242, a compound structurally related to diazaspiro[4.5]decan derivatives, was performed, showing its potential as a κ-opioid receptor antagonist with therapeutic implications in depression and addiction disorders (Grimwood et al., 2011).

Metabolic Studies

  • Comparative metabolism studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes were conducted. These studies contribute to understanding the metabolic pathways of related compounds, which is crucial for assessing their safety and environmental impact (Coleman et al., 2000).

Miscellaneous Applications

  • Synthesis and spectral analysis of various diazaspiro[4.5]decan derivatives have been explored for their potential applications in materials science and as synthons for constructing more complex chemical entities (Gomaa, 2011).
  • The initial metabolism of acetochlor in different plant species was examined, revealing insights into the detoxification mechanisms, which could inform the development of herbicide-resistant crops (Breaux, 1987).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-6-3-4-9-18(12)16(23)21(17(24)20-18)11-15(22)19-13-7-5-8-14(10-13)25-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEGYIXMWWPOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

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